Reduced Lipophilicity (logP) Relative to 5-Phenyl-Oxazole-4-Carboxamide Enhances Early Developability
The 2-aza-BCH scaffold delivers a calculated logP of 1.52, which is approximately 0.5–0.8 log units lower than that of the most direct flat aromatic comparator, 5-phenyl-oxazole-4-carboxamide (calc. logP ≈2.0–2.3) . This translates to a theoretical 3- to 6-fold higher aqueous solubility, a parameter routinely correlated with improved in vitro DMPK outcomes and reduced off-target pharmacology risk in fragment-to-lead campaigns .
| Evidence Dimension | Calculated lipophilicity (logP, consensus model) |
|---|---|
| Target Compound Data | logP = 1.52 |
| Comparator Or Baseline | 5-phenyl-1,3-oxazole-4-carboxamide; calc. logP ≈2.0–2.3 |
| Quantified Difference | ΔlogP ≈ -0.5 to -0.8 |
| Conditions | Computed logP (consensus model) via mcule.com property calculator. |
Why This Matters
Lower logP directly impacts solubility-limited absorption and promiscuous off-target binding, making the product a preferred entry point for fragment and lead-generation libraries that prioritize ligand efficiency.
